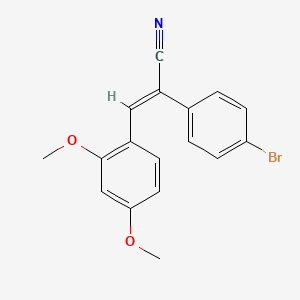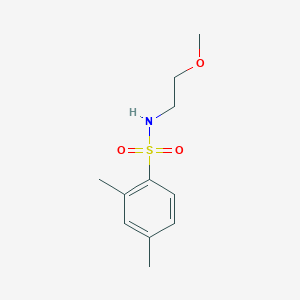![molecular formula C16H18ClN3O2 B5297015 2-(4-chlorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine](/img/structure/B5297015.png)
2-(4-chlorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a critical enzyme involved in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of malignant B-cells. TAK-659 has been shown to be effective in preclinical studies against various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mechanism of Action
2-(4-chlorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine binds to the active site of BTK and inhibits its kinase activity. BTK is a critical component of the BCR signaling pathway, which is essential for the survival and proliferation of malignant B-cells. Inhibition of BTK leads to the disruption of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine has been shown to have potent antitumor activity against various B-cell malignancies, including CLL, MCL, and DLBCL. In addition to its antitumor effects, 2-(4-chlorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(4-chlorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine is its specificity for BTK, which reduces the risk of off-target effects. 2-(4-chlorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one limitation of 2-(4-chlorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine is its potential to cause immunosuppression, which may increase the risk of infections.
Future Directions
Future research on 2-(4-chlorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine could focus on its potential use in combination with other targeted therapies, such as inhibitors of the PI3K/AKT pathway or the BCL-2 family of proteins. Additionally, further studies are needed to investigate the potential use of 2-(4-chlorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine in autoimmune diseases, such as rheumatoid arthritis and lupus. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-(4-chlorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine in patients with B-cell malignancies.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine involves the reaction of 2-(4-chlorophenyl)-4-morpholin-4-yl-thiazole with 6-(methoxymethyl)pyrimidin-4-amine in the presence of a palladium catalyst. The resulting product is then purified using chromatography techniques to obtain the final compound.
Scientific Research Applications
2-(4-chlorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 2-(4-chlorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine inhibits BTK phosphorylation and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. In vivo studies have demonstrated that 2-(4-chlorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine has potent antitumor activity against CLL, MCL, and DLBCL xenograft models.
properties
IUPAC Name |
2-(4-chlorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-21-10-14-8-16(19-11-18-14)20-6-7-22-15(9-20)12-2-4-13(17)5-3-12/h2-5,8,11,15H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHYVMBSAZZYOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=N1)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-4-[6-(methoxymethyl)pyrimidin-4-yl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5296943.png)
![6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5296946.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5296953.png)
![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-1-naphthol](/img/structure/B5296960.png)
![4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane](/img/structure/B5296961.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5296975.png)
![5-isopropyl-N-[1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]isoxazole-3-carboxamide](/img/structure/B5296982.png)

![methyl 3-({[(3-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5296990.png)
![8-(2-chloro-4-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5297011.png)
![6-[(2,5-dimethyl-1H-indol-3-yl)methylene]-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5297021.png)
![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B5297038.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5297042.png)